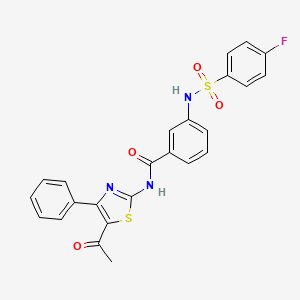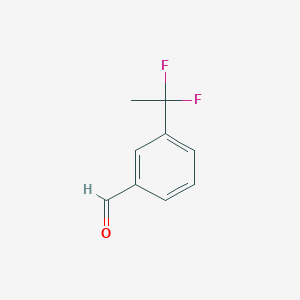
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide” is mentioned in a patent application by Hepagene Therapeutics . The patent is related to compounds, compositions, and methods for modulating MNK, which could be used to treat MNK-mediated disorders and conditions, including various solid and hematological cancers .
Molecular Structure Analysis
The molecular structure of the compound is complex, with various functional groups and possibilities for substitution . Unfortunately, a detailed molecular structure analysis is not available in the current resources.
Aplicaciones Científicas De Investigación
Antitubercular Activity
The modification of isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, including those related to the queried compound, has been evaluated for antitubercular activity against various strains of Mycobacterium tuberculosis. These studies demonstrate that certain derivatives show significant antitubercular activity, highlighting the potential of oxadiazole and isoquinoline derivatives in the development of new antitubercular agents (Asif, 2014).
Pharmacological Importance of Oxadiazole and Isoquinoline Derivatives
Oxadiazole and isoquinoline derivatives, such as the compound , are recognized for their broad pharmacological applications. They serve as crucial scaffolds in medicinal chemistry, offering a wide range of biological activities including antiviral, analgesic, anti-inflammatory, and antitumor properties. Their significance in drug development is underscored by their ability to act as surrogates of carboxylic acids, carboxamides, and esters, thereby contributing to the design of new therapeutic agents with varied pharmacological activities (Rana, Salahuddin, & Sahu, 2020).
Synthetic and Therapeutic Perspectives of 1,3,4-Oxadiazole Compounds
The 1,3,4-oxadiazole ring, integral to the compound , is a prominent feature in the design of novel therapeutic agents due to its versatile binding capabilities with various enzymes and receptors. Research indicates that derivatives based on this scaffold show promising results across a wide spectrum of bioactivities. Their therapeutic value is further enhanced by the structural diversity they offer, making them significant for the development of anticancer, antibacterial, and anti-inflammatory medications, among others (Verma et al., 2019).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, closely related to the chemical structure of interest, have shown extensive pharmacological potential, including anti-fungal, anti-tubercular, anti-tumor, and anti-viral activities. The comprehensive investigation into isoquinoline compounds reveals their importance in the development of novel pharmacotherapeutics, supporting their continued exploration and application in addressing various health conditions (Danao et al., 2021).
Propiedades
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-17-13(6-3-8-20-17)16-22-14(26-23-16)10-21-18(25)15-12-5-2-1-4-11(12)7-9-19-15/h1-9H,10H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKIQTBZEWFSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2625631.png)



![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)
![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)

![4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625644.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2625648.png)


